molecular formula C6H7NO B017766 2-Hydroxy-5-methylpyridine CAS No. 1003-68-5

2-Hydroxy-5-methylpyridine

Cat. No.: B017766
CAS No.: 1003-68-5
M. Wt: 109.13 g/mol
InChI Key: SOHMZGMHXUQHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methylpyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by a hydroxyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its pale yellow to light yellow solid form and is used in various organic synthesis processes .

Scientific Research Applications

2-Hydroxy-5-methylpyridine has several applications in scientific research:

Mechanism of Action

Target of Action

It is known to be a useful compound for organic synthesis .

Mode of Action

It has been used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Result of Action

It is known to be a useful compound for organic synthesis , suggesting it may contribute to the formation of new compounds at the molecular level.

Safety and Hazards

2-Hydroxy-5-methylpyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-methylpyridine involves the reaction of 2-amino-5-methylpyridine with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled to maintain a temperature of 0-5°C, followed by heating to 95°C for 15 minutes. The resulting mixture is then neutralized with sodium hydroxide and extracted with ethyl acetate to yield the desired product .

Another method involves the use of 2-bromo-5-methylpyridine as a starting material. This compound is reacted with potassium tert-butylate in tert-amyl alcohol at 100°C for 40 hours. The reaction mixture is then treated with formic acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives, such as 2-amino-5-methylpyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amino derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Similar structure but with the hydroxyl group at the second position and the methyl group at the sixth position.

    5-Hydroxy-2-methylpyridine: The hydroxyl group is at the fifth position, and the methyl group is at the second position.

    2-Amino-5-methylpyridine: The hydroxyl group is replaced by an amino group at the second position.

Uniqueness

2-Hydroxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis makes it valuable in multiple scientific and industrial applications .

Properties

IUPAC Name

5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHMZGMHXUQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143120
Record name 5-Methyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-68-5, 91914-06-6, 1192-99-0
Record name 2-Hydroxy-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91914-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinone, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pyridinol, 5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-methylpyridine
Reactant of Route 2
2-Hydroxy-5-methylpyridine
Reactant of Route 3
2-Hydroxy-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-methylpyridine
Customer
Q & A

Q1: What are the identified impurities associated with Pirfenidone drug substance, and how are they quantified?

A1: Research has identified 2-hydroxy-5-methylpyridine and Iodobenzene as impurities in Pirfenidone drug substance []. A validated RP-HPLC method was developed and employed to quantify these impurities, demonstrating its suitability for quality control purposes in pharmaceutical development and manufacturing [].

Q2: Can you detail the analytical method used to quantify this compound and what validation parameters were assessed?

A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the quantification of this compound alongside Pirfenidone and Iodobenzene []. The method utilized a Zorbax RX-C18 column with a mobile phase composed of 0.02 M potassium dihydrogen phosphate buffer and acetonitrile. Detection was performed at a wavelength of 220 nm. The method was validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, precision, linearity, range, accuracy, ruggedness, limit of detection (LOD), and limit of quantitation (LOQ) []. This rigorous validation ensures the method's reliability and accuracy for quantifying this compound in the context of Pirfenidone drug substance analysis.

Q3: How can this compound be utilized in synthetic chemistry?

A3: this compound serves as a key starting material in the synthesis of 5-methyl-2,2′-bipyridine []. This synthesis involves a multi-step procedure that includes diazotization, replacement reactions, sulfonation, halogenation, and a Negishi cross-coupling reaction using a palladium catalyst []. The ability of this compound to undergo these transformations highlights its versatility as a building block in organic synthesis, particularly for creating complex heterocyclic compounds like bipyridines which have various applications in coordination chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.